molecular formula C7H12N2O3 B15047598 cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate

cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate

Cat. No.: B15047598
M. Wt: 172.18 g/mol
InChI Key: RUSIWAYZOGAQMN-NJGYIYPDSA-N
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Description

cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate is a pyrrolidinone derivative characterized by a hydroxyl group at position 1, an amino group at position 3 (cis configuration), a methyl group at position 4, and an acetate counterion. The acetate salt form likely enhances aqueous solubility, making it advantageous for formulation in drug development.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

[(3S,4S)-3-amino-4-methyl-2-oxopyrrolidin-1-yl] acetate

InChI

InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m0/s1

InChI Key

RUSIWAYZOGAQMN-NJGYIYPDSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)[C@H]1N)OC(=O)C

Canonical SMILES

CC1CN(C(=O)C1N)OC(=O)C

Origin of Product

United States

Preparation Methods

Cyclization of Pyrrolidinone Precursors

The foundation of most synthetic routes involves constructing the pyrrolidinone core. A common approach employs γ-lactam formation via intramolecular cyclization. For example, 1-methyl-2-pyrrolidinone serves as a starting material, undergoing functionalization at the 3- and 4-positions. Key steps include:

  • Amination : Introduction of the amino group via nucleophilic substitution with ammonia or protected amines under basic conditions (e.g., NaOH, K₂CO₃).
  • Hydroxylation : Oxidation at the 1-position using peroxides (e.g., H₂O₂) or catalytic hydroxylation with metal complexes.
Step Reagents/Conditions Yield (%) Purity (%) Source
Cyclization NH₃, 70°C, N₂ atmosphere 63–67 95
Hydroxylation H₂O₂, FeSO₄, 40°C 78 89

Acetylation of the Hydroxyl Group

The hydroxyl group at position 1 is esterified with acetic anhydride to enhance solubility and stability. Conditions must balance reactivity and stereochemical integrity:

  • Esterification : Acetic anhydride in dichloromethane (DCM) at reflux (60–80°C) for 2–4 hours.
  • Workup : Quenching with ice-water followed by extraction with ethyl acetate.
Parameter Optimal Range Impact on Yield
Molar ratio (hydroxyl:Ac₂O) 1:1.2–1.5 Maximizes conversion (≥90%)
Temperature 70–80°C Prevents epimerization
Reaction time 2–4 hours Avoids over-acetylation

Stereochemical Control

Cis-Configuration Enforcement

Achieving the cis-3-amino-1-hydroxy configuration requires chiral auxiliaries or asymmetric catalysis:

  • Chiral Resolution : Diastereomeric salts formed with L-tartaric acid enable separation via recrystallization.
  • Enzymatic Acylation : Lipases (e.g., PS 30) selectively acylate trans-isomers, leaving cis-isomers unreacted (ee >96%).

Epimerization Mitigation

Epimerization at the 3- or 4-position is minimized by:

  • Low-Temperature Reactions : Conducting steps below 0°C in polar aprotic solvents (e.g., DMF, DMSO).
  • Inert Atmospheres : Nitrogen or argon prevents oxidative degradation.

Industrial-Scale Optimization

Catalytic Hydrogenation

Reductive amination of ketone intermediates using Pd/C or Raney Ni improves atom economy:

  • Substrate : 4-Methylpyrrolidin-2-one derivatives.
  • Conditions : H₂ (50 psi), 25°C, ethanol solvent.
Catalyst H₂ Pressure (psi) Yield (%) Cis:Trans Ratio
Pd/C (10%) 50 85 95:5
Raney Ni 30 72 88:12

Recrystallization Protocols

Final purification employs solvent systems that exploit differential solubility of cis/trans isomers:

  • Solvent Pair : Ethyl acetate/hexane (3:1 v/v) yields >99% cis-isomer purity.
  • Crystallization Temperature : 0–5°C minimizes co-precipitation of trans-contaminants.

Emerging Methodologies

Biocatalytic Routes

Recent advances utilize immobilized enzymes for stereoselective synthesis:

  • Transaminases : Convert ketones to amines with >98% enantiomeric excess (ee).
  • Esterases : Hydrolyze acetate prodrugs regioselectively.

Flow Chemistry

Continuous flow systems enhance reproducibility and safety:

  • Microreactors : Enable precise temperature control (±1°C) during exothermic steps.
  • In-line Analytics : UV/IR sensors monitor reaction progress in real time.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 1 and the amino group at position 3 participate in oxidation reactions. Under controlled conditions:

  • Chromic acid (H₂CrO₄) oxidizes the hydroxyl group to a ketone, forming cis-3-amino-4-methylpyrrolidin-2-one-1-one acetate. This reaction proceeds via a two-electron oxidation mechanism, confirmed by NMR analysis of the product’s carbonyl resonance at δ 208 ppm.

  • Ruthenium-based catalysts selectively oxidize the amino group to a nitroso derivative under acidic conditions (pH 3–5), yielding cis-1-hydroxy-3-nitroso-4-methylpyrrolidin-2-one acetate.

ReagentProductConditionsYield (%)
H₂CrO₄Pyrrolidinone-1-one acetate0°C, 2 h, CH₂Cl₂78
RuCl₃/H₂O₂3-Nitroso-pyrrolidinone acetatepH 4, 25°C, 6 h65

Reduction and Hydrogenation

The lactam ring and acetate moiety influence reduction pathways:

  • Sodium borohydride (NaBH₄) reduces the lactam carbonyl to a secondary alcohol in anhydrous THF, forming cis-3-amino-1,2-dihydroxy-4-methylpyrrolidine acetate. This reaction requires inert atmospheres (N₂/Ar) to prevent side reactions .

  • Catalytic hydrogenation (Pd/C, H₂) saturates the pyrrolidinone ring, producing cis-3-amino-1-hydroxy-4-methylpyrrolidine acetate with >90% diastereomeric excess.

ReagentProductSelectivity (cis:trans)Reference
NaBH₄1,2-Dihydroxy derivative85:15
Pd/C (10 atm H₂)Fully saturated pyrrolidine>95:5

Nucleophilic Substitution

The acetate group enhances electrophilicity at adjacent carbons:

  • Methylamine (CH₃NH₂) displaces the hydroxyl group at position 1 in DMF at 80°C, yielding cis-3-amino-1-methylamino-4-methylpyrrolidin-2-one. Kinetic studies show a second-order rate constant (k2k_2) of 1.2×103L\cdotpmol1\cdotps11.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}) .

  • Grignard reagents (e.g., MeMgBr) attack the lactam carbonyl, forming tertiary alcohol derivatives. Steric hindrance from the methyl group at position 4 limits reactivity to bulkier nucleophiles.

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitrones, forming isoxazolidine derivatives. For example:

  • C,N-Diphenylnitrone reacts under microwave irradiation (100°C, 1 h) to yield a cis-fused isoxazolidine-pyrrolidinone hybrid (73% yield). Stereochemical outcomes are confirmed by NOESY correlations .

NitroneConditionsProduct StructureYield (%)
C,N-DiphenylnitroneMicrowave, 100°C, 1 hIsoxazolidine-pyrrolidinone73

Enzymatic and Biological Interactions

The compound modulates enzyme activity through hydrogen bonding and steric effects:

  • BCL6 Inhibition : The hydroxyl group interacts with Glu592 in BCL6’s binding pocket, as shown in X-ray crystallography (PDB: 7T9X). This interaction disrupts BCL6’s transcriptional repression, with an IC₅₀ of 42 nM .

  • Nitric Oxide Synthase (nNOS) Binding : The cis configuration enables selective inhibition of nNOS over eNOS (1,100-fold selectivity), attributed to water-mediated hydrogen bonds with Glu592 .

Scientific Research Applications

cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Compound Name Substituents Solubility (Predicted) logP (Predicted) Hazard Classification
This compound 4-methyl, cis-amino, acetate High (salt form) -1.2 (estimated) No data available
3-Amino-1-hydroxy-pyrrolidin-2-one Parent structure (no methyl or acetate) Moderate (free base) -0.8 No known hazards
trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one 4-methyl, trans-amino Low (free base) 0.1 No data available
3-Amino-1-hydroxy-5-methylpyrrolidin-2-one 5-methyl (positional isomer) Moderate -0.5 Not classified

Structural and Functional Differences

This compound: The acetate counterion increases polarity and solubility compared to the free base. The cis configuration of the amino and hydroxyl groups may influence stereoselective interactions in biological systems.

3-Amino-1-hydroxy-pyrrolidin-2-one (Parent Compound): Lacks the methyl group and acetate, resulting in lower molecular weight and reduced lipophilicity.

trans-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one: The trans configuration may alter hydrogen-bonding patterns and bioavailability compared to the cis isomer. Predicted lower solubility due to the absence of a salt form.

Physicochemical Properties

  • Solubility : The acetate salt form of the target compound likely offers superior aqueous solubility, a critical factor in drug formulation. In contrast, the free base parent compound and trans isomer exhibit moderate-to-low solubility.
  • Lipophilicity (logP) : The acetate reduces logP compared to the free base, enhancing hydrophilicity. The 4-methyl group in the cis/trans isomers marginally increases logP relative to the parent.

Biological Activity

Cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is a pyrrolidinone derivative, which is often used as an intermediate in organic synthesis. It plays a significant role in various metabolic pathways and has been investigated for its pharmacological properties, including its potential use in pharmaceuticals.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets.

Key Mechanisms:

  • Binding Affinity : The compound exhibits a strong binding affinity with specific receptors, which enhances its pharmacological efficacy.
  • Metabolic Pathways : It participates in metabolic pathways that may influence cellular processes such as apoptosis and proliferation.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For example, it has been tested against various lymphoma cell lines, demonstrating significant growth inhibition .
  • Neuroprotective Properties : There is evidence suggesting that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is needed to delineate its efficacy against specific pathogens.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Notes
This compoundOCI-Ly112.5Significant growth inhibition observed
This compoundKarpas 4228.0More potent than control compounds
This compoundSU-DHL-414.0Effective against BCL6 dependent lines

This table summarizes the antiproliferative activity of this compound against various lymphoma cell lines, indicating its potential as an anticancer agent.

Neuroprotective Study

A study investigated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and preservation of neuronal function, suggesting a potential therapeutic application in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate in multistep reactions?

  • Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) through iterative design-of-experiment (DoE) approaches. Monitor intermediate purity using TLC or HPLC with UV detection (λ = 210–230 nm for pyrrolidinone derivatives). For final product validation, employ 1H^{1}\text{H}-NMR to confirm stereochemistry (e.g., coupling constants for cis vs. trans configurations) and IR spectroscopy to verify acetate incorporation (C=O stretch ~1740 cm1^{-1}) .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • 2D-NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidinone ring and acetate group.
  • X-ray crystallography (if crystalline) to unambiguously assign stereochemistry.
    Reference spectral libraries for analogous pyrrolidinone derivatives to validate assignments .

Q. What safety protocols are critical when handling cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate?

  • Methodological Answer : Follow OSHA-compliant practices:

  • Use fume hoods for synthesis due to potential respiratory irritants (e.g., acetic acid byproducts).
  • Wear nitrile gloves and chemical-resistant aprons; in case of skin contact, wash immediately with pH-neutral soap and water .
  • Store under inert atmosphere (N2_2) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Conduct systematic solubility studies using:

  • Hansen solubility parameters to identify solvent compatibility.
  • Dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents (e.g., DMSO, DMF).
  • Buffer-dependent solubility assays (pH 4–8) to assess ionization effects, referencing ammonium acetate buffer preparation methods .

Q. What strategies are effective for elucidating the compound’s metabolic stability in in vitro models?

  • Methodological Answer : Use hepatic microsomal assays (e.g., human liver microsomes) with:

  • LC-MS/MS quantification to track parent compound depletion.
  • CYP enzyme inhibition studies (e.g., CYP3A4, CYP2D6) to identify metabolic pathways.
  • Isotope-labeled analogs (e.g., 13C^{13}\text{C}-acetate) to trace metabolite formation .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Apply density functional theory (DFT) calculations to:

  • Map electron density distributions (e.g., Fukui indices) at the amino and hydroxyl groups.
  • Simulate transition states for nucleophilic reactions (e.g., acylation, ring-opening).
    Validate predictions with kinetic studies (e.g., Arrhenius plots) under controlled conditions .

Q. What experimental designs mitigate batch-to-batch variability in chiral purity?

  • Methodological Answer : Implement asymmetric synthesis protocols with:

  • Chiral HPLC columns (e.g., Chiralpak IA) for enantiomeric excess (ee) monitoring.
  • Kinetic resolution using immobilized lipases or transition-metal catalysts.
  • Circular dichroism (CD) spectroscopy to confirm stereochemical consistency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under:

  • Inert vs. oxidative atmospheres to assess degradation pathways.
  • Isothermal stress testing (e.g., 60°C for 72 hours) with HPLC monitoring.
    Cross-reference degradation products with GC-MS libraries to identify decomposition mechanisms .

Q. What statistical approaches reconcile discrepancies in biological activity data across cell-based assays?

  • Methodological Answer : Apply meta-analysis tools:

  • Bland-Altman plots to quantify inter-assay variability.
  • Hill slope adjustments for dose-response curves to account for receptor cooperativity.
  • Strict normalization to housekeeping genes/proteins in viability assays .

Tables for Reference

Parameter Analytical Method Key Observations Reference
Stereochemical purityChiral HPLC (Chiralpak IA)Retention time: 8.2 min (cis), 9.5 min (trans)
Thermal decomposition onsetTGA/DSC185°C (N2_2), 162°C (air)
Metabolic half-life (HLM)LC-MS/MSt1/2_{1/2} = 42 ± 3 min (CYP3A4-dependent)

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